N-(1-methoxybutan-2-yl)thiolan-3-amine
Description
N-(1-methoxybutan-2-yl)thiolan-3-amine is a nitrogen-containing heterocyclic compound featuring a five-membered thiolan (tetrahydrothiophene) ring with an amine group at the 3-position. The substituent at the nitrogen is a branched aliphatic chain: a 1-methoxybutan-2-yl group.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)thiolan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-3-8(6-11-2)10-9-4-5-12-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
FOEFEFQLHWYBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method includes the alkylation of thiolane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiolane derivatives with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives with reduced functional groups.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-(1-methoxybutan-2-yl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the thiolane ring may interact with hydrophobic pockets within proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
N-[(2-methoxyphenyl)methyl]thiolan-3-amine
- Structure : Shares the thiolan-3-amine core but substitutes the aliphatic 1-methoxybutan-2-yl group with a (2-methoxyphenyl)methyl moiety.
- Molecular Formula: C₁₂H₁₇NOS (MW = 223.33 g/mol) .
- Key Differences :
- The aromatic phenyl group increases lipophilicity (predicted logP ≈ 2.5 vs. 1.2 for the target compound).
- Enhanced steric bulk may reduce solubility in polar solvents compared to the aliphatic analog.
N-(1-methoxybutan-2-yl)thian-3-amine
- Structure : Replaces the thiolan (5-membered) ring with a thian (6-membered, tetrahydrothiopyran) ring.
- Molecular Formula: Inferred as C₁₀H₂₁NOS (MW ≈ 202.3 g/mol) .
- Slightly higher molecular weight and polarity due to the additional methylene group.
Physicochemical Properties
The table below summarizes key properties of the target compound and analogs:
Notes:
- LogP values for the target compound and thian analog are estimated using fragment-based methods due to lack of experimental data.
- The phenyl-substituted analog exhibits significantly higher lipophilicity, impacting membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
